(+)-Ganodermanontriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ganodermanontriol typically involves the extraction from Ganoderma lucidum. The dried mushroom is crushed and sieved, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate ganodermanontriol .
Industrial Production Methods: Industrial production of ganodermanontriol involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of ganodermanontriol .
Chemical Reactions Analysis
Types of Reactions: Ganodermanontriol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize ganodermanontriol.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of ganodermanontriol.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry:
Biology:
- Exhibits significant anticancer properties by inhibiting the proliferation of colon cancer cells .
- Demonstrates antiviral activity against human immunodeficiency virus and dengue virus .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation and induce cell cycle arrest .
- Shows promise in antiviral therapies by targeting viral proteases .
Industry:
Mechanism of Action
Ganodermanontriol exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ganodermanontriol is unique among lanostanoid triterpenes due to its specific hydroxylation pattern and biological activities . Similar compounds include:
Ganoderic Acid: Another triterpene from Ganoderma lucidum with anticancer and anti-inflammatory properties.
Lucidenic Acid: Known for its antioxidant and hepatoprotective effects.
Ganodermanondiol: Exhibits cytotoxicity against various cancer cell lines.
Ganodermanontriol stands out due to its potent anticancer and antiviral activities, making it a promising candidate for further research and development .
Properties
CAS No. |
106518-63-2 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1 |
InChI Key |
KASALCUNLBTNAA-LIPCCPSCSA-N |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomeric SMILES |
C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Appearance |
Powder |
Synonyms |
ganodermanontriol GNDT triterpene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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